molecular formula C17H30NNaO3 B15177121 Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate CAS No. 94108-38-0

Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15177121
CAS No.: 94108-38-0
M. Wt: 319.4 g/mol
InChI Key: DFICTAHXWKTJSE-UHFFFAOYSA-M
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Description

Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₁₇H₃₀NNaO₃ and a molecular weight of 319.415 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a dodecyl chain and a carboxylate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate typically involves the oxidation of pyrrolidine derivatives. One common method is the oxidation of 1-dodecylpyrrolidine to form the corresponding carboxylic acid, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

Scientific Research Applications

Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and membrane proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and protein function. The carboxylate group can form ionic interactions with positively charged residues on proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1-dodecyl-5-oxo-3-pyrrolidinecarboxylate
  • Sodium 1-dodecyl-5-oxopyrrolidine-2-carboxylate

Uniqueness

Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

94108-38-0

Molecular Formula

C17H30NNaO3

Molecular Weight

319.4 g/mol

IUPAC Name

sodium;1-dodecyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C17H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19;/h15H,2-14H2,1H3,(H,20,21);/q;+1/p-1

InChI Key

DFICTAHXWKTJSE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+]

Origin of Product

United States

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